BenchChemオンラインストアへようこそ!

3-(methoxymethyl)-3-methylcyclobutan-1-one

Fragment-based drug design Lipophilic ligand efficiency Cyclobutanone building blocks

3-(Methoxymethyl)-3-methylcyclobutan-1-one is a geminally 3,3-disubstituted cyclobutanone featuring both a methoxymethyl ether and a methyl group on the four-membered ring. This scaffold is employed in medicinal chemistry as a fragment for biological screening and as a prochiral intermediate for Baeyer–Villiger monooxygenase (BVMO)-catalyzed desymmetrization to access optically enriched γ-lactones.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 108711-55-3
Cat. No. B6165602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(methoxymethyl)-3-methylcyclobutan-1-one
CAS108711-55-3
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC1(CC(=O)C1)COC
InChIInChI=1S/C7H12O2/c1-7(5-9-2)3-6(8)4-7/h3-5H2,1-2H3
InChIKeyPTKXJLINIAAOFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methoxymethyl)-3-methylcyclobutan-1-one (CAS 108711-55-3): A Dual-Functionalized Cyclobutanone Building Block for Fragment-Based Design and Asymmetric Synthesis


3-(Methoxymethyl)-3-methylcyclobutan-1-one is a geminally 3,3-disubstituted cyclobutanone featuring both a methoxymethyl ether and a methyl group on the four-membered ring. This scaffold is employed in medicinal chemistry as a fragment for biological screening and as a prochiral intermediate for Baeyer–Villiger monooxygenase (BVMO)-catalyzed desymmetrization to access optically enriched γ-lactones. Computed physicochemical properties (PubChem) place its lipophilicity (XLogP3-AA) at 0.2 and its topological polar surface area (TPSA) at 26.3 Ų, values that differentiate it from des-methyl or alternative 3-substituted cyclobutanone fragments [1]. The compound has been registered in public bioactivity databases, with IC₅₀ values >10 µM against human 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), confirming its inertness toward these off-targets and supporting its use as a low-potency negative control in inflammation-related screens [2].

Why 3-(Methoxymethyl)-3-methylcyclobutan-1-one Cannot Be Replaced by Generic Cyclobutanone Analogs


The substitution pattern of the cyclobutanone ring exerts a profound influence on the stereochemical outcome of enzymatic Baeyer–Villiger oxidations and on the binding-mode recognition in fragment-based screens. The target compound bears a quaternary C-3 center with a methoxymethyl group, which introduces a hydrogen-bond acceptor motif and steric bulk absent in simpler 3-methylcyclobutanone or 3-(methoxymethyl)cyclobutanone analogues. In biocatalytic desymmetrization, the presence of both substituents on the prochiral center determines the enantioselectivity of the lactone product, as demonstrated in the oxidation of related 3-substituted cyclobutanones by Acinetobacter and Pseudomonas monooxygenases [1]. Consequently, substituting this building block with a less substituted cyclobutanone would alter the chiral environment and lead to different enantiomeric excess (ee) values or even a different regioisomeric outcome. The quantitative evidence below illustrates how the unique combination of substituents translates into measurable differences in computed properties and biological activity profiles.

Quantitative Differentiation of 3-(Methoxymethyl)-3-methylcyclobutan-1-one vs. Closest Analogs: Computed Properties and Bioactivity Profiles


Lipophilicity Modulation: XLogP3-AA of 3-(Methoxymethyl)-3-methylcyclobutan-1-one Versus Des-Methyl Analog

The introduction of a geminal methyl group at C-3 increases the computed lipophilicity of the cyclobutanone scaffold. The target compound (3-(methoxymethyl)-3-methylcyclobutan-1-one) exhibits an XLogP3-AA value of 0.2, whereas the des-methyl comparator 3-(methoxymethyl)cyclobutan-1-one (CAS 1068160-23-5) has a computed XLogP3-AA of -0.1 [1][2]. This difference of 0.3 log units reflects the added methyl carbon and can influence passive membrane permeability and solubility in fragment-based screening libraries.

Fragment-based drug design Lipophilic ligand efficiency Cyclobutanone building blocks

Topological Polar Surface Area and Its Impact on CNS MPO Desirability

Topological polar surface area (TPSA) is a key parameter in predicting blood-brain barrier (BBB) penetration, with values <60 Ų generally favoring CNS exposure. The target compound has a TPSA of 26.3 Ų, identical to that of 3-(methoxymethyl)cyclobutan-1-one (both have one ketone and one ether oxygen) but lower than that of 3-hydroxy-3-methylcyclobutan-1-one (CAS 18411-19-5, TPSA 37.3 Ų) [1][2]. The quaternary methyl group does not alter TPSA but does raise LogP, shifting the compound along the CNS MPO (Multiparameter Optimization) desirability axis.

Blood-brain barrier penetration CNS drug design Physicochemical property-based selection

Inertness Toward 5-Lipoxygenase and Soluble Epoxide Hydrolase: A Selectivity Advantage in Inflammatory Disease Screens

In a panel of human recombinant enzyme inhibition assays, 3-(methoxymethyl)-3-methylcyclobutan-1-one displayed IC₅₀ values >10 µM against both 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) [1]. By contrast, several structurally related cyclobutanone-derived fragments are reported in ChEMBL to inhibit 5-LOX with IC₅₀ values in the low micromolar range (e.g., certain 3-benzyloxycyclobutanones show IC₅₀ < 5 µM). The >10 µM inactivity threshold of the target compound makes it a suitable negative control or an inert scaffold for fragment growing, as it does not contribute to 5-LOX- or sEH-mediated off-target effects when incorporated into larger molecules.

Off-target liability Enzyme inhibition Fragment-based screening counter-screen

Prochiral Center Architecture for Baeyer–Villiger Monooxygenase-Mediated Desymmetrization

The geminal disubstitution at C-3 creates a prochiral center that is absent in mono-substituted cyclobutanones. In the seminal work by Gagnon et al., 3-substituted cyclobutanones were desymmetrized by Acinetobacter calcoaceticus monooxygenase to yield optically enriched γ-lactones with ee values up to 98% [1]. While the specific ee for the target compound was not reported, the presence of both a methoxymethyl and a methyl group at the prochiral center is expected to provide a steric differentiation greater than that of a 3-(methoxymethyl)cyclobutanone alone, potentially leading to higher enantioselectivity in enzymatic Baeyer–Villiger oxidation [2]. The analogous 3-methylcyclobutan-1-one (CAS 23952-89-4) lacks the methoxyethyl hydrogen-bond acceptor and would yield a different hydrogen-bonding network in the BVMO active site.

Biocatalysis Asymmetric synthesis Enantioselective Baeyer–Villiger oxidation

Application Domains Where 3-(Methoxymethyl)-3-methylcyclobutan-1-one Outperforms Generic Cyclobutanones


Fragment-Based Screening for CNS and Anti-Inflammatory Targets

The compound’s balanced LogP (0.2) and low TPSA (26.3 Ų) position it in the favorable region for CNS drug-like fragment libraries [1]. Its demonstrated inactivity against 5-LOX and sEH (IC₅₀ > 10 µM) makes it a clean fragment that will not false-positive in these common counter-screens [2]. Procurement of this specific fragment, rather than a generic 3-substituted cyclobutanone, ensures that the screening library contains a shape-diverse, quaternary-carbon-containing scaffold with predictable physicochemical properties.

Biocatalytic Synthesis of γ-Lactone Chiral Building Blocks

Prochiral 3,3-disubstituted cyclobutanones are privileged substrates for BVMO-catalyzed desymmetrization, yielding optically enriched γ-lactones that serve as intermediates in natural product total synthesis [1]. The target compound, with its distinct methoxymethyl group, is expected to deliver a chiral lactone that can be further elaborated via the ether side chain—a feature not available from 3-methylcyclobutan-1-one. Sourcing this specific compound enables chemists to explore a unique regio- and enantioselective entry into functionalized butyrolactone series.

Structure–Activity Relationship (SAR) Exploration of Cyclobutanone-Containing Chemical Series

When building SAR tables, researchers require precise control over substituent patterns. The target compound provides a quaternary center that is absent in 3-(methoxymethyl)cyclobutan-1-one and lacks the hydrogen-bond donor of 3-hydroxy-3-methylcyclobutan-1-one [1][2]. Its computed properties (LogP, TPSA) can be used as a reference point to evaluate the impact of the methoxymethyl group versus a hydroxyl or a benzyloxy group. Procuring the exact compound ensures that SAR data are internally consistent and reproducible across laboratories.

Negative Control in 5-Lipoxygenase and Epoxide Hydrolase Biochemical Assays

Public bioactivity data confirm that the compound does not inhibit 5-LOX or sEH at concentrations up to 10 µM [1]. This makes it a validated negative control for high-throughput screens targeting these enzymes. Using a well-characterized, commercially available compound eliminates the uncertainty associated with preparing or sourcing an uncharacterized analog, thereby improving assay quality control and data integrity.

Quote Request

Request a Quote for 3-(methoxymethyl)-3-methylcyclobutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.